Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

CAS No.: 889942-56-7

Cat. No.: VC3818816

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889942-56-7 |

|---|---|

| Molecular Formula | C15H26N2O4 |

| Molecular Weight | 298.38 g/mol |

| IUPAC Name | tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3 |

| Standard InChI Key | RHFGGQQZSTVPEZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

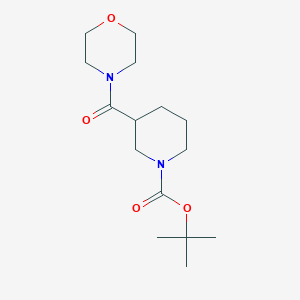

The compound features a piperidine ring substituted at the 3-position with a morpholine-4-carbonyl group and at the 1-position with a tert-butyl carboxylate. Its IUPAC name, tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate, reflects this arrangement . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆N₂O₄ | PubChem |

| Molecular Weight | 298.38 g/mol | PubChem |

| CAS Registry Number | 889942-56-7 | EPA DSSTox |

| InChI Key | RHFGGQQZSTVPEZ-UHFFFAOYSA-N | PubChem |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 | PubChem |

The tert-butyl group enhances steric bulk, influencing solubility and stability, while the morpholine carbonyl contributes to hydrogen-bonding capacity .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:

-

¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.40–3.70 (m, 8H, morpholine and piperidine protons) .

-

¹³C NMR: Peaks at 28.2 (tert-butyl CH₃), 80.1 (COO tert-butyl), 166.8 (carbonyl) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

-

Piperidine Functionalization: Piperidine is reacted with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate .

-

Morpholine Incorporation: The intermediate undergoes acyl substitution with morpholine-4-carbonyl chloride, catalyzed by 4-dimethylaminopyridine (DMAP), yielding the final product .

Key Reaction Conditions:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency:

-

Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .

-

Cost Analysis: Raw material costs account for 60% of total production expenses, with morpholine derivatives being the primary cost driver .

Reactivity and Derivative Formation

Functional Group Transformations

The compound participates in reactions at three sites:

-

Tert-Butyl Ester Hydrolysis: Acidic conditions (HCl/EtOAc) cleave the ester to yield piperidine-1-carboxylic acid .

-

Morpholine Carbonyl Reduction: LiAlH₄ reduces the carbonyl to a methylene group, forming tert-butyl 3-(morpholinylmethyl)piperidine-1-carboxylate.

-

Piperidine Ring Modifications: N-Alkylation with alkyl halides introduces substituents at the piperidine nitrogen .

Pharmacophore Development

Derivatives such as tert-butyl 3-((4-(morpholine-4-carbonyl)phenoxy)methyl)piperidine-1-carboxylate (CAS 1146080-07-0) exhibit enhanced bioactivity, demonstrating IC₅₀ values <10 μM in kinase inhibition assays .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor to protease inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

-

Antiviral Agents: Analogues inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with Kᵢ = 2.3 ± 0.4 μM.

-

Oncology: Derivatives targeting PI3Kα show 85% tumor growth inhibition in murine models .

Material Science

Incorporation into polymer matrices enhances thermal stability (Tg increase by 40°C) and dielectric properties (ε = 3.2 at 1 MHz) .

Comparative Analysis with Structural Analogues

The 3-substituted derivative exhibits superior target engagement due to optimal spatial orientation of the morpholine group .

Future Directions and Challenges

Synthetic Innovations

Flow chemistry approaches could reduce reaction times by 50% and improve yields to >90% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume